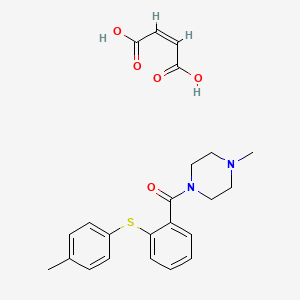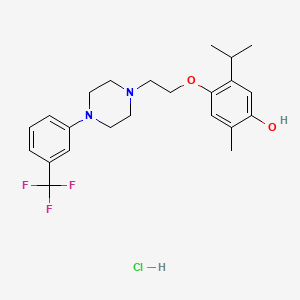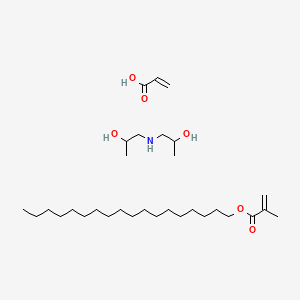
1-(2-Hydroxypropylamino)propan-2-ol;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, 2-methyl-, octadecyl ester, polymer with 2-propenoic acid, compd. with 1,1’-iminobis(2-propanol) is a complex chemical compound that finds applications in various fields due to its unique properties. This compound is a polymer formed from the esterification of 2-propenoic acid, 2-methyl-, octadecyl ester with 2-propenoic acid, and is further compounded with 1,1’-iminobis(2-propanol). The resulting polymer exhibits characteristics that make it suitable for use in industrial, medical, and scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, octadecyl ester, polymer with 2-propenoic acid involves several steps:
Esterification: The initial step involves the esterification of 2-propenoic acid, 2-methyl- with octadecyl alcohol to form 2-propenoic acid, 2-methyl-, octadecyl ester. This reaction typically requires an acid catalyst such as sulfuric acid and is conducted under reflux conditions to drive the reaction to completion.
Polymerization: The ester is then polymerized with 2-propenoic acid in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The polymerization reaction is carried out under controlled temperature conditions to ensure the formation of the desired polymer.
Compounding: The final step involves compounding the polymer with 1,1’-iminobis(2-propanol). This step may involve mixing the polymer with the compound under heat and pressure to achieve a homogeneous mixture.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The processes are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ester and alcohol functional groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the ester groups, converting them to alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The polymer can undergo substitution reactions, particularly at the ester and alcohol groups. Nucleophilic substitution reactions can introduce various functional groups into the polymer.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and ethers.
Applications De Recherche Scientifique
2-Propenoic acid, 2-methyl-, octadecyl ester, polymer with 2-propenoic acid, compd. with 1,1’-iminobis(2-propanol) has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of copolymers with tailored properties for specific applications.
Biology: Employed in the development of biocompatible materials for drug delivery systems and tissue engineering.
Medicine: Utilized in the formulation of medical adhesives and coatings for medical devices.
Industry: Applied in the production of specialty coatings, adhesives, and sealants due to its excellent adhesion and durability properties.
Mécanisme D'action
The compound exerts its effects through various mechanisms depending on the application:
Polymerization: The polymerization process involves the formation of covalent bonds between monomer units, resulting in a high molecular weight polymer with unique physical and chemical properties.
Interaction with Biological Systems: In biological applications, the compound can interact with cellular components, facilitating drug delivery or promoting tissue regeneration. The presence of 1,1’-iminobis(2-propanol) enhances the biocompatibility and functionality of the polymer.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octadecyl methacrylate: Similar ester compound used in polymer synthesis.
Acrylic acid stearyl methacrylate polymer: Another polymer with similar applications in coatings and adhesives.
2-Propenoic acid, 2-methyl-, 2-hydroxyethyl ester, polymer with hexadecyl 2-propenoate: A related polymer with different ester groups.
Uniqueness
The uniqueness of 2-Propenoic acid, 2-methyl-, octadecyl ester, polymer with 2-propenoic acid, compd. with 1,1’-iminobis(2-propanol) lies in its combination of ester and alcohol functional groups, which provide a balance of hydrophobic and hydrophilic properties. This balance enhances its versatility and makes it suitable for a wide range of applications, from industrial coatings to biomedical devices.
Propriétés
Numéro CAS |
167078-18-4 |
|---|---|
Formule moléculaire |
C31H61NO6 |
Poids moléculaire |
543.8 g/mol |
Nom IUPAC |
1-(2-hydroxypropylamino)propan-2-ol;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid |
InChI |
InChI=1S/C22H42O2.C6H15NO2.C3H4O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-22(23)21(2)3;1-5(8)3-7-4-6(2)9;1-2-3(4)5/h2,4-20H2,1,3H3;5-9H,3-4H2,1-2H3;2H,1H2,(H,4,5) |
Clé InChI |
VBWPAUNWCRPIPJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOC(=O)C(=C)C.CC(CNCC(C)O)O.C=CC(=O)O |
Numéros CAS associés |
167078-18-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(3-chloro-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol;methanesulfonic acid;hydrate](/img/structure/B12719553.png)
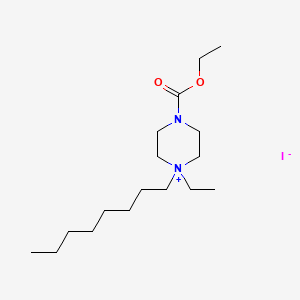
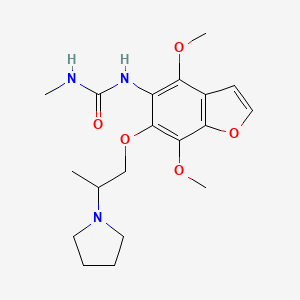
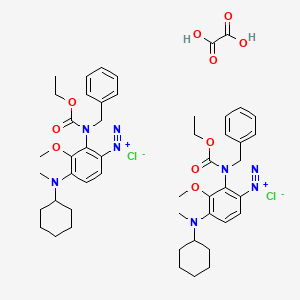

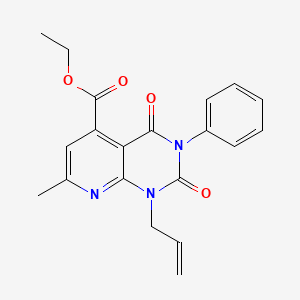
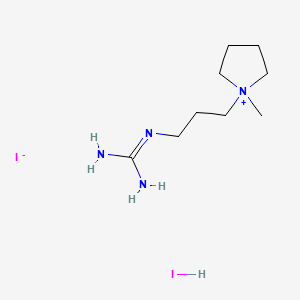
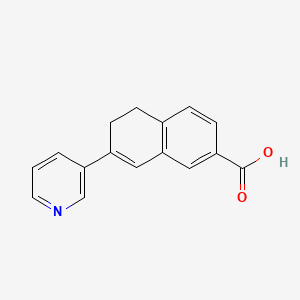
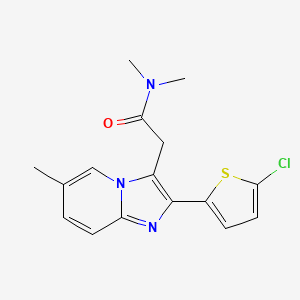

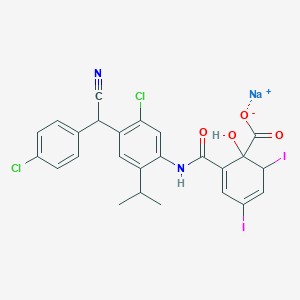
![4,5,6,7-Tetrabromo-3-[[2-methyl-3-[(4,5,6,7-tetrachloro-1-oxo-1H-isoindol-3-YL)amino]phenyl]amino]-1H-isoindol-1-one](/img/structure/B12719650.png)
